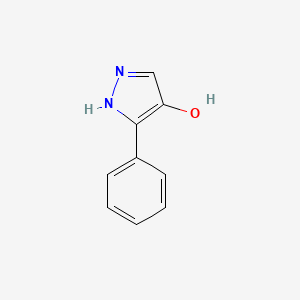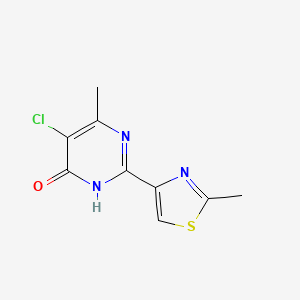
D8'-Merulinic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D8’-Merulinic acid C, also known as D8’-merulinate C, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. D8’-Merulinic acid C is considered to be practically insoluble in water and relatively neutral .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D8’-Merulinic acid C typically involves the hydroxylation of benzoic acid derivatives. The specific synthetic routes and reaction conditions for D8’-Merulinic acid C are not well-documented in the literature. general methods for synthesizing salicylic acids include the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form salicylic acid.
Industrial Production Methods
Industrial production methods for D8’-Merulinic acid C are not explicitly detailed in available sources. industrial synthesis of similar compounds often involves large-scale Kolbe-Schmitt reactions or other hydroxylation processes using appropriate catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
D8’-Merulinic acid C, being a salicylic acid derivative, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroxybenzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of D8’-Merulinic acid C is not well-documented. as a salicylic acid derivative, it may exert its effects through similar pathways, such as inhibiting cyclooxygenase enzymes, which play a role in inflammation and pain. The molecular targets and pathways involved in its action would likely include interactions with enzymes and receptors related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
D8’-Merulinic acid A: Another salicylic acid derivative with similar chemical properties.
Hydroxybenzoic acid derivatives: Compounds containing a benzene ring bearing a carboxyl and hydroxyl group.
Uniqueness
D8’-Merulinic acid C is unique due to its specific hydroxylation pattern and potential biological activities. Compared to other salicylic acid derivatives, it may exhibit distinct chemical reactivity and therapeutic potential .
Properties
CAS No. |
69506-63-4 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[(Z)-heptadec-8-enyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9- |
InChI Key |
NRSDQEWAMHRTMK-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
33-33.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Ethynylcyclohexyl)oxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B1659854.png)


![Piperidine, 1-[phenyl(1-piperidyl)phosphoroselenoyl]-](/img/structure/B1659859.png)

![Cyclohexyl 2-{[2-(furan-2-yl)-7-methyl-4-oxo-4H-1-benzopyran-3-yl]oxy}propanoate](/img/structure/B1659862.png)

![5-butyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1659865.png)






